2,4-Dibromo-6-fluorobenzoic acid
Overview
Description
2,4-Dibromo-6-fluorobenzoic acid is a chemical compound with the linear formula C7H3Br2FO2 . It has a molecular weight of 297.91 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of 2,4-Dibromo-6-fluorobenzoic acid can be achieved through several steps. One method involves using o-fluorobenzonitrile as an initial raw material, carrying out nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis . Another method involves the preparation of Enzalutamide starting from 2-fluoro-4-nitrotoluene .Molecular Structure Analysis
The IUPAC name for 2,4-Dibromo-6-fluorobenzoic acid is the same as its common name . The InChI code for this compound is 1S/C7H3Br2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) .Physical And Chemical Properties Analysis
2,4-Dibromo-6-fluorobenzoic acid is a solid at room temperature . The compound should be stored in a dry, room temperature environment .Scientific Research Applications
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Radiographic Opaques
- Field : Medical Imaging
- Application : 2,4-Dibromo-6-fluorobenzoic acid has been evaluated as a radiographic opaque . Radiographic opaques are agents placed within the body to cause a certain area of that body to appear on an X-ray film .
- Method : The compound was compared with the opaque properties of other agents when radiographed in equivalent amounts in single tests on mice .
- Results : The opaque properties of 2,4-Dibromo-6-fluorobenzoic acid were found to be equal or superior to those of tetraiodophenolphthalein .
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Synthesis of Biaryl Intermediates
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Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : 2,4-Dibromo-6-fluorobenzoic acid can be used in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds .
- Method : The process involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base and a palladium catalyst .
- Results : The specific outcomes of this application are not provided in the source .
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Synthesis of Biaryl Intermediates
Safety And Hazards
properties
IUPAC Name |
2,4-dibromo-6-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGHPDYPAYDOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378807 | |
Record name | 2,4-dibromo-6-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-fluorobenzoic acid | |
CAS RN |
183065-69-2 | |
Record name | 2,4-Dibromo-6-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183065-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-dibromo-6-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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